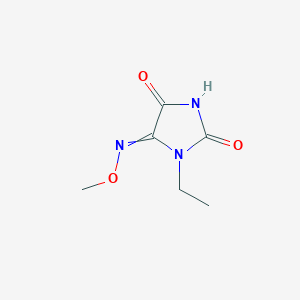
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is a synthetic steroidal compound. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton derived from pregnane. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Oxidation: Introduction of the 3-oxo group through oxidation reactions.
Hydroxylation: Introduction of hydroxyl groups at the 11 and 20 positions.
Aldehyde Formation: Formation of the 21-aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups or the aldehyde group.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves its interaction with specific molecular targets, such as steroid receptors. It may modulate gene expression and influence various biological pathways, leading to its observed effects. The exact pathways and targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (11β,17E)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al
- (11β,17E)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al
Uniqueness
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its dual hydroxyl groups and aldehyde functionality make it a versatile intermediate for further chemical modifications and applications.
Eigenschaften
CAS-Nummer |
105562-12-7 |
|---|---|
Molekularformel |
C₂₁H₂₈O₄ |
Molekulargewicht |
344.44 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




